molecular formula C10H14N5O7P B1220303 7-(5-phospho-alpha-D-ribosyl)adenine

7-(5-phospho-alpha-D-ribosyl)adenine

Cat. No. B1220303
M. Wt: 347.22 g/mol
InChI Key: NVOIXARBSSLBAS-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-phospho-alpha-D-ribosyl)adenine is a purine ribonucleoside 5'-monophosphate compound having 6-aminopurine as the nucleobase.

Scientific Research Applications

1. Excited-State Dynamics and Tautomerization

  • Studies have examined the excited-state dynamics of adenine and its methylated forms, including 7-methyladenine. The ultrafast excited-state dynamics are crucial for understanding the nonradiative decay mechanism in DNA bases. The research shows different lifetimes for various methylated adenines, suggesting a special role for the (1)npi* state associated with the N7 electron lone pair (Cohen, Hare, & Kohler, 2003).

2. Ribonucleic Acid Constituents

  • Research on RNA constituents has identified unique bases and nucleotides, including modifications of common RNA nucleotides. The studies have found variations like 7-α-D-ribofuranosyladenine 5'-phosphate, which are significant for understanding the structure and characteristics of RNA (Friedmann, 1971).

3. Catalysis and RNA Ligands

  • Analyses of adenophostin A, a potent IP(3) receptor agonist, led to the design of novel analogues like 5a-c, which have significant implications for RNA ligands and receptor binding. These studies contribute to understanding the structure-activity relationships in RNA-related compounds (Mochizuki et al., 2006).

4. Allosteric Activation and Enzyme Function

  • Investigations into the allosteric activation of biodegradative threonine dehydrase by analogues of 5'-adenosine monophosphate have revealed insights into enzyme function and nucleotide binding sites. These findings are essential for understanding enzyme mechanisms and the importance of the ribosyl ring in allosteric activity (Phillips & Wood, 1965).

5. Biochemical Synthesis and Prebiotic Chemistry

  • Studies on the biochemical synthesis of adenine from simpler molecules like HCN pentamers in interstellar space have implications for our understanding of prebiotic chemistry and the origins of life (Glaser et al., 2007).

properties

Product Name

7-(5-phospho-alpha-D-ribosyl)adenine

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

NVOIXARBSSLBAS-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(5-phospho-alpha-D-ribosyl)adenine
Reactant of Route 2
7-(5-phospho-alpha-D-ribosyl)adenine
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7-(5-phospho-alpha-D-ribosyl)adenine
Reactant of Route 4
7-(5-phospho-alpha-D-ribosyl)adenine
Reactant of Route 5
7-(5-phospho-alpha-D-ribosyl)adenine
Reactant of Route 6
7-(5-phospho-alpha-D-ribosyl)adenine

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